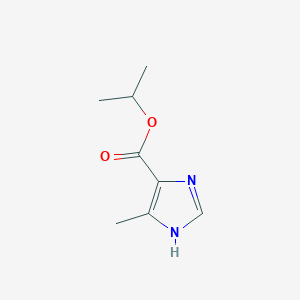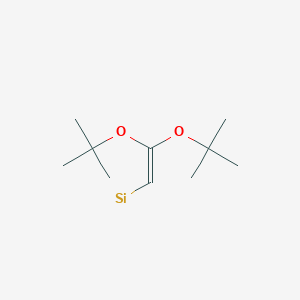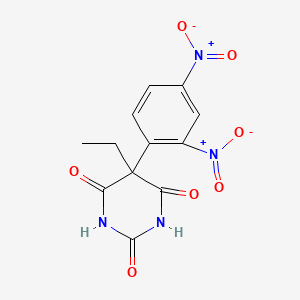![molecular formula C19H14ClNO2 B14491239 4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl CAS No. 63242-44-4](/img/structure/B14491239.png)
4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is an organic compound with a complex structure that includes a biphenyl core substituted with a chloro(phenyl)methyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chloro group by a nucleophile, facilitated by the electron-withdrawing nitro group.
Electrophilic Aromatic Substitution (EAS): The biphenyl core can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used under acidic conditions.
Major Products
Nucleophilic Aromatic Substitution: The major product is the substituted biphenyl with the nucleophile replacing the chloro group.
Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through nucleophilic aromatic substitution. The nitro group activates the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex, which subsequently eliminates the leaving group . This mechanism is crucial for its reactivity and applications in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a different substitution pattern.
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Another compound with a chloro and phenyl substitution but with a pyrazole ring.
Uniqueness
4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups enhances its reactivity towards nucleophilic substitution, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
63242-44-4 |
|---|---|
Molekularformel |
C19H14ClNO2 |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
1-[4-[chloro(phenyl)methyl]phenyl]-3-nitrobenzene |
InChI |
InChI=1S/C19H14ClNO2/c20-19(15-5-2-1-3-6-15)16-11-9-14(10-12-16)17-7-4-8-18(13-17)21(22)23/h1-13,19H |
InChI-Schlüssel |
YOJBWNHUYJPKIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)


![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)


![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)

